(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylamine and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of phenylamine with ethyl bromide to form N-ethylphenylamine.
Cyclization: The intermediate N-ethylphenylamine undergoes cyclization with a suitable diol to form the tetrahydrofuran ring.
Chiral Resolution: The final step involves the chiral resolution of the racemic mixture to obtain the (3S,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Methyl(phenyl)amino)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of an ethyl group.
(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydropyran-3-ol: Similar structure with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
(3S,4R)-4-(Ethyl(phenyl)amino)tetrahydrofuran-3-ol is unique due to its specific chiral configuration and the presence of both ethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S,4R)-4-(N-ethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-13(10-6-4-3-5-7-10)11-8-15-9-12(11)14/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m1/s1 |
InChI Key |
UUPVHGDLFNFYIQ-VXGBXAGGSA-N |
Isomeric SMILES |
CCN([C@@H]1COC[C@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1COCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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